molecular formula C10H12ClN B13148173 1H-Inden-1-amine,4-chloro-2,3-dihydro-5-methyl-,(1S)-

1H-Inden-1-amine,4-chloro-2,3-dihydro-5-methyl-,(1S)-

Cat. No.: B13148173
M. Wt: 181.66 g/mol
InChI Key: ASRDXXXTCSJFEX-VIFPVBQESA-N
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Description

1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- is a chemical compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2,3-dihydro-5-methyl-1H-indene with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-amine, 2,3-dihydro-, (±)-
  • 1H-Indene, 2,3-dihydro-4-methyl-
  • 1H-Inden-1-one, 2,3-dihydro-

Uniqueness

1H-Inden-1-amine, 4-chloro-2,3-dihydro-5-methyl-, (1S)- is unique due to the presence of the chlorine atom and the specific stereochemistry at the 1-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1S)-4-chloro-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3,9H,4-5,12H2,1H3/t9-/m0/s1

InChI Key

ASRDXXXTCSJFEX-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CC2)N)Cl

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC2)N)Cl

Origin of Product

United States

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